molecular formula C13H16N4 B3004665 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline CAS No. 303019-48-9

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline

Cat. No.: B3004665
CAS No.: 303019-48-9
M. Wt: 228.299
InChI Key: VFBYIWGNEQPFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline is a complex organic compound characterized by its unique triazoloazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with triazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for diverse applications .

Scientific Research Applications

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline stands out due to its versatile chemical reactivity and broad range of applications. Its unique triazoloazepine structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes .

Biological Activity

The compound 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline , also known by its CAS number 923255-73-6, is a member of the triazoloazepine family. This compound has garnered interest due to its potential biological activities, particularly in the field of cancer research and other therapeutic areas. The unique structural features of this compound suggest various mechanisms of action that may contribute to its biological effects.

Chemical Structure and Properties

  • IUPAC Name : 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
  • Molecular Formula : C₉H₁₆N₄
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 923255-73-6

The structure of this compound includes a triazoloazepine core that is fused with an aniline moiety. This configuration is believed to play a significant role in its biological activity.

Biological Activity Overview

Research has shown that derivatives of triazolo compounds exhibit a range of biological activities including:

  • Antiproliferative Activity :
    • Several studies have demonstrated that compounds related to the triazolo structure can inhibit the growth of various cancer cell lines such as HeLa and A549. For instance, derivatives with specific substitutions at the 2 and 7 positions have shown IC50 values in the low nanomolar range against these cell lines .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization. This action disrupts microtubule dynamics crucial for cell division and can lead to apoptosis in cancer cells. For example, certain triazolo derivatives have been found to inhibit tubulin polymerization more potently than established chemotherapeutics like combretastatin A-4 .
  • Selectivity and Toxicity :
    • Compounds such as those derived from triazoloazepine structures have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects commonly associated with traditional chemotherapeutics .

Table 1: Summary of Biological Activities

Activity TypeDetailsReferences
AntiproliferativeInhibition of cancer cell growth (IC50 < 100 nM) against HeLa and A549 cells
Tubulin InhibitionPotent inhibitors of tubulin polymerization compared to established drugs
SelectivityHigh selectivity for cancer cells over normal cells

Case Study: Anticancer Activity

A study published in PMC evaluated a series of triazolo derivatives for their antiproliferative properties against multiple cancer cell lines. The results indicated that specific substitutions on the aniline ring significantly affected the potency and selectivity of these compounds. For instance:

  • Compound 8q exhibited an IC50 value of 83 nM against HeLa cells and was shown to induce G2/M phase arrest leading to apoptosis through mitochondrial pathways .

Properties

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-11-7-4-3-6-10(11)13-16-15-12-8-2-1-5-9-17(12)13/h3-4,6-7H,1-2,5,8-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBYIWGNEQPFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327906
Record name 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303019-48-9
Record name 2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.